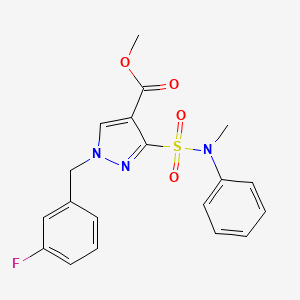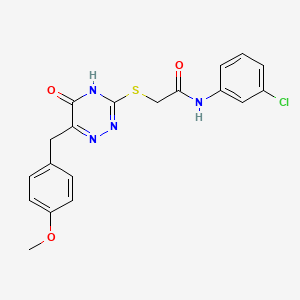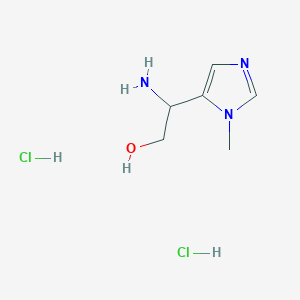
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would add significant weight and could potentially influence the compound’s reactivity. The oxadiazole ring and quinazoline dione structure could also contribute to the compound’s reactivity and potentially its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s molecular weight and potentially its boiling point and melting point. The oxadiazole ring and quinazoline dione structure could also influence properties such as solubility and stability .Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Sirgamalla & Boda (2019) synthesized derivatives similar to 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione and evaluated them for antibacterial and antifungal activities. These derivatives demonstrated potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida albicans.
Synthesis of Bioactive Derivatives
The synthesis of bioactive derivatives containing elements of this compound has been reported by Maftei et al. (2013). These derivatives have been studied for their antitumor activity, indicating the potential of the core structure in developing anticancer agents.
Antimicrobial and Antioxidant Activities
Research by Demirbaş et al. (2010) involved the synthesis of compounds related to this compound, demonstrating significant antimicrobial activities. Some of these compounds also exhibited notable antioxidant properties.
Applications in Fluoride Ion Detection
Zhang et al. (2020) developed 1,8-naphthalimide derivatives, similar in structure to the compound , as reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This application highlights the compound's potential in developing sensitive and selective sensors.
Synthesis Methods and Characterization
The synthesis and characterization of similar compounds have been a focus of research, as seen in studies like Hussein et al. (2016). These studies provide insights into the methodologies for creating and analyzing such compounds, which is crucial for further pharmaceutical and chemical research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings with the appropriate substituents.", "Starting Materials": [ "3-bromobenzaldehyde", "hydrazine hydrate", "propylamine", "ethyl acetoacetate", "2-nitrobenzaldehyde", "sodium methoxide", "acetic anhydride", "4-chlorobutyryl chloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde by reacting 3-bromobenzaldehyde with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by refluxing the oxadiazole aldehyde with sodium hydroxide in water", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting the oxadiazole carboxylic acid with methanol and sulfuric acid", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester hydrazide by reacting the oxadiazole methyl ester with hydrazine hydrate in ethanol", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-2-nitrobenzene by reacting the oxadiazole hydrazide with 2-nitrobenzaldehyde in acetic acid", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-2-aminobenzene by reducing the nitro group with sodium dithionite in water", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-3-propylquinazoline-2,4(1H,3H)-dione by reacting the aminobenzene with ethyl acetoacetate and 4-chlorobutyryl chloride in the presence of sodium methoxide and acetic anhydride" ] } | |
CAS RN |
2309625-93-0 |
Molecular Formula |
C20H17BrN4O3 |
Molecular Weight |
441.285 |
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H17BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |
InChI Key |
CWIKTXTXHGKWNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2411010.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2411013.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)
